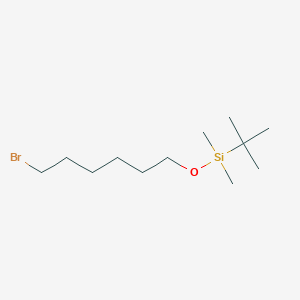

(6-Bromohexyloxy)-tert-butyldimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKXRKYUUXKNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401339 | |

| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129368-70-3 | |

| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule. With its unique structure combining a reactive bromohexyl group and a sterically hindered tert-butyldimethylsilyl ether, this compound has emerged as a critical building block in modern organic synthesis, particularly in the burgeoning field of targeted protein degradation.

Core Chemical Properties

This compound is an organosilicon compound valued for its dual functionality. The terminal bromine atom serves as a reactive site for nucleophilic substitution, while the tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the primary alcohol, which can be cleaved under specific conditions. This allows for sequential and controlled chemical transformations, making it a valuable reagent in multi-step syntheses.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₂₇BrOSi |

| Molecular Weight | 295.33 g/mol [2][3][4] |

| CAS Number | 129368-70-3[2][3][4] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 276 °C (lit.)[2][5] |

| Density | 1.053 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.457 (lit.)[2] |

| Flash Point | 110 °C (230 °F) - closed cup[2] |

| Solubility | Soluble in various organic solvents. |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr[3] |

| InChI Key | PBKXRKYUUXKNSL-UHFFFAOYSA-N[2][3] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the silylation of 6-bromohexan-1-ol. This reaction selectively protects the hydroxyl group, leaving the alkyl bromide available for subsequent reactions.

Experimental Protocol: Synthesis from 6-Bromohexan-1-ol

This protocol details the synthesis of this compound via the reaction of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

6-Bromohexan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities at each end of the molecule. The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), making it an excellent electrophile for forming carbon-heteroatom bonds.[1] The TBDMS ether is stable under a wide range of reaction conditions but can be readily cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.

Application in Drug Development: A Key Linker for PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[][7] The this compound serves as a precursor to the linker component of the PROTAC, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[4]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker derived from this compound, induces the degradation of a target protein of interest (POI).

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: Synthesis and Evaluation of a PROTAC

The following diagram outlines a general workflow for the synthesis of a PROTAC using this compound as a linker precursor and the subsequent biological evaluation of its activity.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. annualreviews.org [annualreviews.org]

- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane

CAS Number: 129368-70-3

This technical guide provides a comprehensive overview of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a robust synthesis protocol, in-depth spectroscopic analysis, and its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Data

This compound is a key building block in organic synthesis, particularly valued for its dual functionality. It possesses a terminal bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a stable protecting group for the primary alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇BrOSi | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 276 °C (lit.) | |

| Density | 1.053 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.457 (lit.) | |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr | |

| InChI | 1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the silylation of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.[3]

Experimental Protocol

Materials:

-

6-bromohexan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

dot

Caption: Synthetic scheme for the silylation of 6-bromohexan-1-ol.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.62 | t | 2H | -O-CH₂- |

| 3.41 | t | 2H | -CH₂-Br |

| 1.88 | p | 2H | -CH₂-CH₂-Br |

| 1.55 | p | 2H | -O-CH₂-CH₂- |

| 1.45-1.35 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

| 0.89 | s | 9H | -C(CH₃)₃ |

| 0.05 | s | 6H | -Si(CH₃)₂ |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) [4]

| Chemical Shift (ppm) | Assignment |

| 62.8 | -O-CH₂- |

| 33.9 | -CH₂-Br |

| 32.8 | -CH₂-CH₂-Br |

| 32.5 | -O-CH₂-CH₂- |

| 28.0 | -CH₂-CH₂-CH₂-Br |

| 25.9 | -C(CH₃)₃ |

| 25.4 | -O-CH₂-CH₂-CH₂- |

| 18.3 | -C(CH₃)₃ |

| -5.3 | -Si(CH₃)₂ |

Mass Spectrometry

The mass spectrum of this compound under electron ionization (EI) is expected to show characteristic fragmentation patterns for tert-butyldimethylsilyl ethers.[5][6][7] The molecular ion peak (M⁺) at m/z 294/296 (due to the presence of ⁷⁹Br and ⁸¹Br isotopes) may be weak or absent. A prominent peak is expected at m/z 237/239, corresponding to the loss of a tert-butyl group ([M-57]⁺).[7] Other significant fragments would include ions resulting from the cleavage of the hexyl chain.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2855 | Strong | C-H stretch (alkane) |

| 1255 | Strong | Si-CH₃ bend |

| 1100 | Strong | C-O-Si stretch |

| 835, 775 | Strong | Si-C stretch |

| 650-550 | Medium | C-Br stretch |

Application in PROTAC Technology

This compound is a widely used bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound serves as a flexible alkyl linker of a defined length, connecting the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The bromo-functionalized end allows for facile covalent attachment to one of the ligands, typically through nucleophilic substitution.

dot

Caption: The PROTAC molecule facilitates the formation of a ternary complex.

Experimental Workflow: Evaluation of PROTAC Efficacy

A crucial step in PROTAC development is the evaluation of its ability to induce the degradation of the target protein. Western blotting is a standard technique used for this purpose.

dot

Caption: Experimental workflow for quantifying PROTAC-mediated protein degradation.

Protocol: Western Blot Analysis

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

-

Cell Lysis: Lyse the cells to release the proteins and quantify the total protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate parameters such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a valuable and versatile chemical tool, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and bifunctional nature make it an ideal linker for the construction of PROTACs. This guide provides researchers with the essential technical information required for the synthesis, characterization, and application of this important compound in drug discovery and development.

References

- 1. This compound 99 129368-70-3 [sigmaaldrich.com]

- 2. This compound, 99% 5 mL | Request for Quote [thermofisher.com]

- 3. Buy this compound | 129368-70-3 [smolecule.com]

- 4. Visualizer loader [nmrdb.org]

- 5. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

(6-Bromohexyloxy)-tert-butyldimethylsilane molecular weight and formula

An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane

This guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a bifunctional organosilicon compound. It incorporates a terminal bromine atom, which is a good leaving group for nucleophilic substitution and coupling reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols. This structure makes it a versatile reagent in multi-step organic synthesis.

The key quantitative data for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C12H27BrOSi[1][2] |

| Molecular Weight | 295.33 g/mol [1][2] |

| CAS Number | 129368-70-3[1][2][3] |

| IUPAC Name | --INVALID-LINK--dimethylsilane[2][3] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr[1][2] |

| Density | 1.053 g/mL at 25 °C[4] |

| Boiling Point | 276 °C[4] |

| Refractive Index | n20/D 1.457 |

Experimental Protocols

The synthesis of this compound and its subsequent use in chemical reactions are critical for its application in research and development. Below are generalized experimental protocols for its synthesis and a common application.

Synthesis via Silylation of 6-Bromohexan-1-ol

This protocol describes a common method for synthesizing this compound by protecting the hydroxyl group of 6-bromohexan-1-ol.

Materials:

-

6-Bromohexan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-bromohexan-1-ol and imidazole (1.5-2.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of TBDMSCl (1.1-1.5 equivalents) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Applications in Synthesis: Use as a Linker

This compound is frequently used as a linker to attach a TBDMS-protected hydroxyl group to a substrate. The following diagram illustrates the logical workflow of this application.

The diagram above outlines a two-step synthetic sequence. First, the bromo-end of the reagent reacts with a nucleophile. Second, the TBDMS protecting group is removed to reveal a terminal hydroxyl group, which can be used for further functionalization.

References

An In-depth Technical Guide to the Synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane from 6-bromohexan-1-ol. This silylation reaction is a crucial step in various organic syntheses, particularly in the development of pharmaceutical compounds where the protection of hydroxyl groups is necessary. This document details the experimental protocol, presents key data in a structured format, and illustrates the workflow for clarity.

Reaction Overview and Principles

The synthesis of this compound is a protection reaction where the primary alcohol of 6-bromohexan-1-ol is converted into a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a bulky and robust protecting group, stable under a wide range of reaction conditions, yet readily removable when desired. The most common method for this transformation involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 6-bromohexan-1-ol on the silicon atom of TBDMSCl. Imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

6-bromohexan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-bromohexan-1-ol (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. To this solution, add imidazole (2.0-2.5 equivalents) and stir until it is completely dissolved.

-

Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (1.1-1.5 equivalents) to the reaction mixture portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary but are typically in the range of 12-16 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with water and brine to remove residual DMF and imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation

This section summarizes the key quantitative data associated with the synthesis.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 6-bromohexan-1-ol | C₆H₁₃BrO | 181.07 | Colorless liquid | 105-106 @ 5 mmHg | 1.384 | 1.482 |

| This compound | C₁₂H₂₇BrOSi | 295.33 | Colorless liquid | 276 | 1.053 | 1.457 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Substrate:TBDMSCl:Imidazole) | 1 : 1.2 : 2.5 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | High (generally >90%) |

Characterization Data

The successful synthesis of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

δ (ppm): 3.60 (t, 2H, -CH₂-O-), 3.41 (t, 2H, -CH₂-Br), 1.86 (quint, 2H), 1.53 (m, 2H), 1.38 (m, 4H), 0.89 (s, 9H, -C(CH₃)₃), 0.05 (s, 6H, -Si(CH₃)₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

δ (ppm): 62.9, 33.9, 32.8, 32.7, 28.0, 25.9, 25.4, 18.3, -5.3

IR (Infrared) Spectroscopy:

-

ν (cm⁻¹): 2929, 2856 (C-H stretching), 1255 (Si-C stretching), 1101 (Si-O-C stretching), 835, 775 (Si-C bending)

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

6-bromohexan-1-ol: Irritant. Avoid contact with skin and eyes.

-

tert-Butyldimethylsilyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Imidazole: Harmful if swallowed and causes skin irritation.

-

N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin.

-

Diethyl ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Profile of (6-Bromohexyloxy)-tert-butyldimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule utilized in organic synthesis, particularly as a protecting group and a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available experimental spectra, this guide presents predicted data based on the chemical structure, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₂H₂₇BrOSi and a molecular weight of approximately 295.34 g/mol . Its structure features a hexyl chain functionalized with a terminal bromine atom and a tert-butyldimethylsilyl (TBDMS) ether group. This combination of a reactive alkyl halide and a sterically hindered silyl ether makes it a valuable reagent in multi-step synthetic pathways.

| Identifier | Value |

| IUPAC Name | (6-bromohexyloxy)(tert-butyl)dimethylsilane |

| CAS Number | 129368-70-3 |

| Molecular Formula | C₁₂H₂₇BrOSi |

| Molecular Weight | 295.34 g/mol |

| SMILES | CC(C)(C)Si(C)(C)OCCCCCCBr |

| InChI Key | PBKXRKYUUXKNSL-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not readily found in public databases, the following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₂-Br |

| ~3.40 | Triplet | 2H | -O-CH₂-(CH₂)₄-CH₂ -Br |

| ~1.85 | Quintet | 2H | -O-CH₂-CH₂-CH₂-CH₂-CH₂ -CH₂-Br |

| ~1.55 | Multiplet | 4H | -O-CH₂-CH₂ -CH₂ -CH₂ -CH₂-CH₂-Br |

| ~0.89 | Singlet | 9H | -Si-C(CH₃)₃ |

| ~0.05 | Singlet | 6H | -Si-(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~63.0 | -O-CH₂ -(CH₂)₅-Br |

| ~34.0 | -O-(CH₂)₅-CH₂ -Br |

| ~32.8 | Methylene carbons in the hexyl chain |

| ~28.0 | Methylene carbons in the hexyl chain |

| ~26.0 | -Si-C(CH₃ )₃ |

| ~25.5 | Methylene carbons in the hexyl chain |

| ~18.3 | -Si-C (CH₃)₃ |

| ~ -5.3 | -Si-CH₃ |

IR Spectroscopy (Predicted)

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 2955-2855 | Strong | C-H stretch (alkyl) |

| 1255 | Strong | Si-CH₃ symmetric deformation |

| 1100 | Strong | C-O-Si stretch |

| 835 | Strong | Si-C stretch |

| 775 | Strong | Si-C stretch |

| 650-550 | Medium | C-Br stretch |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity | Assignment |

| 295/297 | Low | [M]⁺ (Molecular ion with bromine isotopes) |

| 239/241 | High | [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) |

| 133 | Medium | [ (CH₃)₃CSi(CH₃)₂O ]⁺ |

| 75 | High | [ (CH₃)₂SiOH ]⁺ |

| 57 | High | [ C(CH₃)₃ ]⁺ |

Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis of this compound are not publicly documented. However, the following are generalized protocols that would be suitable for obtaining the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Thin Film : Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method :

-

Electron Ionization (EI) : This is a common hard ionization technique that will provide detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI) : These are softer ionization techniques that are more likely to show the molecular ion peak.

-

-

Mass Analyzer : Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts for (6-Bromohexyloxy)-tert-butyldimethylsilane

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (6-Bromohexyloxy)-tert-butyldimethylsilane. Designed for researchers, scientists, and drug development professionals, this document details the expected chemical shifts, outlines a comprehensive experimental protocol for data acquisition, and illustrates the logical workflow of NMR-based structural elucidation.

Introduction

This compound is a bifunctional organosilicon compound featuring a terminal bromine atom and a bulky tert-butyldimethylsilyl (TBS) ether. This structure makes it a valuable reagent in organic synthesis, particularly as a protecting group for alcohols and as a linker in the development of more complex molecules. Accurate structural characterization by NMR spectroscopy is paramount for verifying its purity and confirming its identity in synthetic workflows.

Predicted ¹H and ¹³C NMR Chemical Shifts

2.1. Predicted ¹H NMR Chemical Shifts

The expected ¹H NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized in Table 1. The assignments are based on the structure: Br-(CH₂)₄-CH₂-CH₂-O-TBS .

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | ~ 3.41 | Triplet | 2H |

| H-1 | ~ 3.61 | Triplet | 2H |

| H-5, H-2, H-3, H-4 | ~ 1.35 - 1.90 | Multiplet | 8H |

| Si-C(CH₃)₃ | ~ 0.89 | Singlet | 9H |

| Si-(CH₃)₂ | ~ 0.05 | Singlet | 6H |

These are estimated values. Actual experimental values may vary slightly.

2.2. Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts in CDCl₃ are presented in Table 2. The silylation of the primary alcohol is expected to cause a slight upfield or downfield shift of the C1 carbon and its immediate neighbors.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 62.7 |

| C-6 | ~ 33.8 |

| C-5 | ~ 32.7 |

| C-2 | ~ 32.5 |

| C-3 | ~ 27.9 |

| C-4 | ~ 25.3 |

| Si-C (CH₃)₃ | ~ 25.9 |

| Si-C(C H₃)₃ | ~ 18.3 |

| Si-(C H₃)₂ | ~ -5.3 |

These are estimated values. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to minimize interfering signals from impurities.

-

Solvent: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and provides a deuterium lock signal for the NMR spectrometer.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Structural Elucidation Workflow

The process of determining the structure of an organic molecule like this compound from its NMR spectra follows a logical progression. This workflow is visualized in the diagram below.

Caption: A flowchart illustrating the typical workflow for organic structure elucidation using NMR spectroscopy.

This diagram outlines the key stages from sample preparation and data acquisition through spectral analysis to the final determination of the molecular structure.[2][3] Each step provides crucial information that, when combined, allows for the unambiguous assignment of the compound's constitution and stereochemistry.

References

Stability of the tert-butyldimethylsilyl ether group to different reagents

An In-depth Technical Guide to the Stability of the tert-Butyldimethylsilyl Ether Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) ether is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis. Its popularity stems from a favorable balance of being easy to introduce, stable to a wide array of synthetic conditions, and readily removable under specific, mild protocols. This guide provides a comprehensive overview of the stability of the TBDMS group towards various reagents and reaction conditions, presented with quantitative data, detailed experimental methodologies, and logical diagrams to facilitate strategic planning in complex synthetic endeavors.

The stability of silyl ethers, including TBDMS, is primarily governed by the steric hindrance around the silicon atom and the electronic nature of the protected alcohol (primary, secondary, tertiary, or phenolic). This inherent stability allows for selective reactions at other positions in a molecule and the differential protection of multiple hydroxyl groups.

Data Presentation: Stability of TBDMS Ethers

The following tables summarize the stability and lability of the TBDMS ether group under various conditions. The data has been compiled to provide a clear comparison for synthetic planning.

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

This table illustrates the relative stability of common silyl ethers under acidic and basic conditions, highlighting the robust nature of the TBDMS group compared to less hindered silyl ethers like TMS and TES.[1][2][3]

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Table 2: Stability of TBDMS Ethers to Various Reagents

This table provides a summary of the stability of TBDMS ethers towards a range of common reagents and reaction conditions.

| Reagent/Condition | Stability of TBDMS Ether | Notes |

| Acidic Conditions | ||

| Acetic Acid (AcOH) / H₂O / THF | Labile | Common for deprotection.[4] |

| Formic Acid (5-10% in MeOH) | Stable | TES ethers are cleaved selectively.[5] |

| 1% HCl in 95% EtOH | Labile | Half-life for TBDMS ether of p-cresol is ~4.5 hours.[3][6] |

| Trifluoroacetic Acid (TFA) / DCM | Relatively Labile | Can be cleaved, especially with extended reaction times.[7] |

| Basic Conditions | ||

| Aqueous Base (e.g., NaOH, KOH) | Generally Stable | Stable to aqueous bases under mild conditions.[8][9] |

| 5% NaOH in 95% EtOH | Labile | Half-life for TBDMS ether of p-cresol is 3.5 minutes.[3][6] |

| LiOH / Dioxane / EtOH / H₂O (90 °C) | Labile | Forcing basic conditions can cleave the group.[10] |

| Na₃PO₄·12H₂O in DMF | Labile (Aryl TBDMS) | Chemoselective deprotection of aryl TBDMS ethers.[11] |

| Fluoride Reagents | ||

| Tetrabutylammonium Fluoride (TBAF) in THF | Labile | Most common method for TBDMS deprotection.[8] |

| Hydrofluoric Acid (HF) in Acetonitrile or Pyridine | Labile | Effective but can be harsh.[5][12] |

| Potassium Bifluoride (KHF₂) in MeOH | Labile (Phenolic TBDMS) | Selective for phenolic TBDMS ethers at room temperature.[6] |

| Oxidizing Agents | ||

| CrO₃ / Periodic Acid | Labile (Benzylic) | Oxidizes benzylic TBDMS ethers to carbonyls.[8] |

| PhIO / TEMPO / Metal Triflates | Labile | One-pot oxidative deprotection.[13] |

| Oxone (50% aq. MeOH) | Labile (Primary) | Selectively cleaves primary TBDMS ethers.[8] |

| Reducing Agents | ||

| Diisobutylaluminium Hydride (DIBAL-H) | Generally Stable | Stable under typical DIBAL-H reduction conditions. |

| Other Reagents | ||

| Acetyl Chloride (cat.) in MeOH | Labile | Mild and selective deprotection.[8][14] |

| N-Iodosuccinimide (NIS) in MeOH | Labile | Selective deprotection of alcoholic TBDMS ethers over phenolic ones.[8] |

| Sodium Tetrachloroaurate(III) Dihydrate (cat.) | Labile | Mild deprotection with high selectivity.[15] |

| Stannous Chloride (SnCl₂) | Labile | Can be used under microwave irradiation. |

| Copper(II) Chloride Dihydrate (cat.) | Labile | Cleavage in refluxing acetone/water.[4] |

Experimental Protocols

Protocol 1: General Procedure for TBDMS Deprotection using TBAF

This protocol outlines a standard method for the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected substrate

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1][16]

Protocol 2: Selective Deprotection of a Primary TBDMS Ether with Oxone

This protocol describes the selective cleavage of a primary TBDMS ether in the presence of secondary or tertiary TBDMS ethers.

Materials:

-

Substrate containing primary and other TBDMS ethers

-

Methanol (MeOH)

-

Deionized water

-

Oxone (potassium peroxymonosulfate)

-

Sodium thiosulfate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.

-

Add Oxone (1.5 mmol) to the solution and stir vigorously at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[8]

Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether

This protocol details a mild acidic deprotection of a TBDMS ether using acetyl chloride in methanol.

Materials:

-

TBDMS-protected substrate

-

Anhydrous Methanol (MeOH)

-

Acetyl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the stability and deprotection of TBDMS ethers.

Caption: Relative stability of silyl ethers and TBDMS lability.

Caption: Experimental workflow for TBAF-mediated TBDMS deprotection.

Caption: Logic of a TBDMS protection/deprotection sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ether...: Ingenta Connect [ingentaconnect.com]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (6-Bromohexyloxy)-tert-butyldimethylsilane

This technical guide provides a comprehensive overview of the key physical properties of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile organosilicon compound utilized in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, with the linear formula (CH₃)₃CSi(CH₃)₂O(CH₂)₆Br, is a colorless liquid at room temperature.[1][2] Its key physical characteristics, including boiling point and density, are critical for its application in various chemical reactions and purification processes.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 276 °C | (lit.) | [1][3][4][5][6] |

| Density | 1.053 g/mL | at 25 °C (lit.) | [3][4][5][6] |

| Refractive Index | n20/D 1.457 | (lit.) | [3][5][6] |

| Flash Point | 110 °C (230 °F) | closed cup | [1][3] |

| Molecular Weight | 295.33 g/mol | [1][3][7] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for liquid organic compounds. The following are detailed methodologies for key experiments.

2.1. Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

The thermometer is attached to the test tube using a rubber band such that the bulb of the thermometer is level with the sample.

-

A capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8][9]

-

2.2. Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured using an analytical balance.

-

The pycnometer is filled with distilled water and its mass is measured to calibrate the exact volume at a specific temperature (e.g., 25 °C).

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Logical workflow for the determination of physical properties.

Applications in Synthesis

This compound is a valuable bifunctional molecule in organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether group serves as a protecting group for the alcohol functionality, while the bromo group provides a site for nucleophilic substitution or organometallic reactions.[7] This dual functionality allows for its use as a linker in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras).[10] The physical properties outlined in this guide are essential for designing reaction conditions, such as temperature control during reflux or distillation for purification.

References

- 1. This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 99% 5 mL | Request for Quote [thermofisher.com]

- 3. This compound 99 129368-70-3 [sigmaaldrich.com]

- 4. (6-BROMOHEXYLOXY)-TERT-BUTYLDIMETHYL- CAS#: 129368-70-3 [m.chemicalbook.com]

- 5. Sigma Aldrich this compound 25 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. This compound 99 129368-70-3 [sigmaaldrich.com]

- 7. Buy this compound | 129368-70-3 [smolecule.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. medchemexpress.com [medchemexpress.com]

The Bifunctional Nature of (6-Bromohexyloxy)-tert-butyldimethylsilane in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(6-Bromohexyloxy)-tert-butyldimethylsilane has emerged as a versatile and valuable bifunctional building block in modern organic synthesis. Its unique structure, incorporating both a reactive alkyl bromide and a sterically hindered silyl ether, allows for a programmed and sequential introduction of different molecular fragments. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual representations of its utility in complex synthetic workflows, particularly in the realm of drug discovery.

Core Molecular Properties

This compound is an organosilicon compound that serves as a linchpin in multi-step synthetic sequences.[1] The key to its utility lies in the orthogonal reactivity of its two functional groups:

-

The Bromo Group: The terminal bromine atom acts as a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the facile formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1]

-

The tert-Butyldimethylsilyl (TBDMS) Ether: The TBDMS ether serves as a robust protecting group for the primary alcohol. It is stable to a variety of reaction conditions, including those typically used for nucleophilic substitution at the bromide, yet it can be selectively cleaved under specific acidic or fluoride-mediated conditions.

This differential reactivity allows chemists to first exploit the bromo group for molecular elaboration while the hydroxyl functionality remains masked, to be revealed at a later, strategic point in the synthesis.

Data Presentation: Physicochemical and Reaction Data

For clarity and ease of comparison, the key physicochemical properties and representative reaction data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇BrOSi | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Boiling Point | 276 °C (lit.) | [1] |

| Density | 1.053 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.457 (lit.) | [1] |

| CAS Number | 129368-70-3 | [1] |

Key Synthetic Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a variety of strategic applications in organic synthesis. Two of the most important transformations are the Williamson ether synthesis and its use as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs).

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2][3] In this reaction, the bromo group of this compound reacts with an alkoxide or a phenoxide to form an ether linkage.

Experimental Protocol: Synthesis of a Phenolic Ether

-

Materials:

-

This compound

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired phenolic ether.

-

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| 4-Nitrophenol | This compound | K₂CO₃ | DMF | 80 | 12-16 | 1-(6-((tert-Butyldimethylsilyl)oxy)hexyloxy)-4-nitrobenzene | 85-95 |

Deprotection of the TBDMS Ether

The selective removal of the TBDMS protecting group is a crucial step to unmask the hydroxyl functionality for further reactions. A variety of methods are available for this transformation, with fluoride-based reagents and acidic conditions being the most common.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

-

Materials:

-

TBDMS-protected alcohol (e.g., the product from the Williamson ether synthesis above)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.

-

Add the 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

-

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| TBDMS-protected alcohol | TBAF | THF | Room Temperature | 1-3 | Corresponding alcohol | >90 |

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[4][5] this compound is an ideal linker precursor for PROTAC synthesis.[4] The bromo group can be used to attach the linker to one of the ligands (either for the target protein or the E3 ligase), and after deprotection of the silyl ether, the resulting alcohol can be further functionalized to connect to the second ligand.

Illustrative Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step sequence. The following is a generalized workflow.

Signaling Pathways and Drug Development

The utility of this compound as a linker is particularly relevant in the development of PROTACs that target key signaling pathways implicated in diseases such as cancer. For instance, a PROTAC designed to degrade a specific kinase can effectively shut down a pro-survival or proliferative signaling cascade.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its bifunctional nature allows for the strategic and sequential construction of complex molecules, making it particularly valuable in the synthesis of pharmaceutical agents and chemical probes. The ability to perform chemistry at the bromo-end of the molecule while the hydroxyl group remains protected, followed by the selective deprotection to reveal a new reactive site, provides a level of synthetic flexibility that is highly sought after in drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of such well-defined bifunctional building blocks is set to increase, with this compound poised to play a significant role in the synthesis of the next generation of medicines.

References

- 1. This compound 99 129368-70-3 [sigmaaldrich.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (6-Bromohexyloxy)-tert-butyldimethylsilane as a Versatile Linker for PROTAC Synthesis

Application Note: Protocol for the Synthesis of a VHL Ligand-(6-O-TBS-hexyl) Conjugate

Abstract

This application note provides a detailed protocol for the coupling of the TBS-protected alkyl halide linker, (6-Bromohexyloxy)-tert-butyldimethylsilane, to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The protocol outlines a Williamson ether synthesis, a robust and high-yielding method for attaching alkyl linkers to the phenolic hydroxyl group of VHL ligands. This document includes a detailed experimental procedure, a summary of quantitative data, representative characterization data, and diagrams illustrating the experimental workflow and the relevant biological pathway.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[1][2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. The length and composition of the linker are key parameters to optimize during PROTAC development. This application note describes the synthesis of a VHL ligand-linker conjugate, a key intermediate in the modular synthesis of VHL-based PROTACs. The described protocol involves the coupling of this compound to the phenolic hydroxyl group of a common VHL ligand scaffold.

VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the alpha-subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification allows HIF-1α to be recognized and bound by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. VHL-recruiting PROTACs co-opt this natural process by bringing a target protein into proximity with the VHL E3 ligase complex, resulting in the target's ubiquitination and degradation.

Experimental Protocol

This protocol describes the alkylation of the phenolic hydroxyl group of a representative VHL ligand, (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenyl)thiazole-5-carboxamido)-4-hydroxy-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide, with this compound via a Williamson ether synthesis.

Materials and Equipment

| Reagent/Equipment | Supplier | Grade/Specification |

| VHL Ligand | Commercially Available | ≥95% Purity |

| This compound | Commercially Available | ≥95% Purity |

| Cesium Carbonate (Cs₂CO₃) | Major Chemical Supplier | Anhydrous, ≥99% |

| N,N-Dimethylformamide (DMF) | Major Chemical Supplier | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | Major Chemical Supplier | ACS Grade |

| Hexanes | Major Chemical Supplier | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | In-house preparation | |

| Brine | In-house preparation | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | Granular |

| Silica Gel | Major Chemical Supplier | 230-400 mesh |

| Round-bottom flask | Standard laboratory supplier | |

| Magnetic stirrer and stir bar | Standard laboratory supplier | |

| Nitrogen inlet | Standard laboratory supplier | |

| Heating mantle with temperature control | Standard laboratory supplier | |

| Rotary evaporator | Standard laboratory supplier | |

| Thin Layer Chromatography (TLC) plates | Major Chemical Supplier | Silica gel coated |

| LC-MS system | Agilent, Waters, or equivalent | |

| NMR spectrometer | Bruker, Jeol, or equivalent | 400 MHz or higher |

Detailed Reaction Setup and Procedure

-

Reaction Setup: In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq, e.g., 100 mg) in anhydrous DMF (5 mL).

-

Addition of Base: To the stirred solution, add cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Addition of Linker: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at 50°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired VHL ligand-linker conjugate. Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Result | Method of Analysis |

| Reaction Yield | 65-80% | Isolated yield after purification |

| Product Purity | >95% | HPLC or LC-MS |

| Molecular Weight (Expected) | [Sum of VHL ligand and linker fragment MW - HBr] | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight (Observed) | [Expected MW ± 0.001 Da] | HRMS (e.g., ESI-TOF) |

Characterization Data (Representative)

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-6.80 (m, aromatic protons), 4.50-3.50 (m, pyrrolidine and linker CH₂O protons), 3.65 (t, J = 6.4 Hz, 2H, Si-O-CH₂), 1.55-1.30 (m, linker CH₂ protons), 0.89 (s, 9H, Si-C(CH₃)₃), 0.05 (s, 6H, Si-(CH₃)₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 170-160 (amide C=O), 158-115 (aromatic carbons), 70-60 (pyrrolidine and linker C-O carbons), 62.8 (Si-O-CH₂), 32.5, 29.3, 25.9, 25.5 (linker CH₂ carbons), 18.3 (Si-C(CH₃)₃), -5.3 (Si-(CH₃)₂) |

| LC-MS (ESI) | m/z calculated for CₓHᵧN₅O₅SSiCl [M+H]⁺: [Calculated Mass]; found: [Observed Mass] |

Conclusion

The protocol described provides a reliable and efficient method for the conjugation of this compound to a VHL E3 ligase ligand. This procedure is a fundamental step in the modular synthesis of VHL-based PROTACs. The resulting silyl-protected VHL ligand-linker conjugate is a key intermediate that can be deprotected and subsequently coupled to a ligand for a protein of interest to generate a final PROTAC molecule for biological evaluation. Successful characterization by LC-MS and NMR is essential to confirm the identity and purity of the synthesized conjugate before proceeding with further synthetic steps.

References

Application of (6-Bromohexyloxy)-tert-butyldimethylsilane in Solid-Phase Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(6-Bromohexyloxy)-tert-butyldimethylsilane is a versatile bifunctional molecule that serves as a cleavable linker in solid-phase synthesis. Its utility lies in the orthogonal stability of its two key functional groups: the bromoalkane and the tert-butyldimethylsilyl (TBDMS) ether. The bromo group provides a handle for attachment to a solid support or for the coupling of a substrate, while the TBDMS ether acts as a stable but readily cleavable linkage to the synthesized molecule. This linker is particularly valuable in the construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs), where mild cleavage conditions are paramount to preserve the integrity of the final product.

The TBDMS ether linkage is stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, including basic conditions used for Fmoc deprotection in peptide synthesis.[1] However, it can be selectively cleaved under acidic conditions or, more commonly, with fluoride-ion-releasing reagents, offering a mild and orthogonal cleavage strategy.[1]

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS): The linker can be used to anchor the C-terminal amino acid to the solid support. The stability of the silyl ether bond to piperidine allows for the use of the standard Fmoc/tBu strategy for peptide elongation.[1]

-

PROTAC Synthesis: As a PROTAC linker, it connects the E3 ligase ligand and the target protein ligand. Solid-phase synthesis allows for the modular and efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

-

Oligonucleotide Synthesis: The linker can be adapted for the solid-phase synthesis of oligonucleotides, providing a mild cleavage method to release the final product.

-

Small Molecule Libraries: The robust nature of the linker and the mild cleavage conditions make it suitable for the solid-phase synthesis of diverse small molecule libraries for drug discovery.

Experimental Protocols

The following protocols provide a general framework for the application of a silyl ether linker, exemplified by a derivative of this compound, in solid-phase synthesis.

Protocol 1: Immobilization of a Silyl Ether Linker onto a Hydroxymethyl-Functionalized Resin

This protocol describes the attachment of a diol precursor of the linker to a resin, which is then functionalized.

-

Resin Swelling: Swell hydroxymethyl polystyrene resin (1.0 g, 1.0 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 1 hour in a fritted reaction vessel.

-

Linker Activation and Attachment:

-

In a separate flask, dissolve 6-bromohexane-1-ol (5 mmol) and imidazole (10 mmol) in anhydrous DCM (20 mL).

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 6 mmol) dropwise at 0 °C and stir for 2 hours at room temperature.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain crude this compound.

-

Dissolve the crude product (3 mmol) and diisopropylethylamine (DIPEA, 6 mmol) in anhydrous DCM (10 mL).

-

Add this solution to the swollen resin and shake for 16 hours at room temperature.

-

-

Capping: Wash the resin with DCM (3 x 10 mL). To cap any unreacted hydroxymethyl groups, add a solution of acetic anhydride (2 mL) and pyridine (2 mL) in DCM (10 mL) and shake for 2 hours.

-

Washing and Drying: Wash the resin sequentially with DCM (3 x 10 mL), methanol (3 x 10 mL), and diethyl ether (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Model Peptide

This protocol outlines the synthesis of a dipeptide (e.g., Phe-Gly) on the silyl ether-linked resin.

-

Attachment of the First Amino Acid:

-

Swell the silyl ether-linked resin (0.5 g) in anhydrous N,N-dimethylformamide (DMF, 5 mL) for 1 hour.

-

In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF (5 mL) and pre-activate for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 4 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes.

-

Wash the resin with DMF (5 x 5 mL).

-

-

Coupling of the Second Amino Acid:

-

In a separate vial, dissolve Fmoc-Phe-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF (5 mL).

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Washing and Drying: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and diethyl ether (3 x 5 mL). Dry the peptide-resin under vacuum.

Protocol 3: Cleavage of the Synthesized Molecule from the Solid Support

Two common methods for cleaving the TBDMS ether linker are provided.

Method A: Fluoride-Mediated Cleavage

-

Swell the dried peptide-resin in tetrahydrofuran (THF, 5 mL) for 30 minutes.

-

Prepare a cleavage cocktail of 1 M tetrabutylammonium fluoride (TBAF) in THF (5 mL).

-

Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with THF (2 x 3 mL) and DCM (2 x 3 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

Method B: Acidic Cleavage

-

Swell the dried peptide-resin in DCM (5 mL) for 30 minutes.

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

-

Add the cleavage cocktail (5 mL) to the resin and shake at room temperature for 2 hours.[1]

-

Filter the resin and collect the filtrate.

-

Wash the resin with DCM (2 x 3 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis using a silyl ether-based linker. Actual results may vary depending on the specific sequence and reaction conditions.

| Parameter | Typical Value | Reference |

| Resin Loading | 0.3 - 0.8 mmol/g | General SPPS Resins |

| First Amino Acid Coupling Efficiency | > 95% | Kaiser Test |

| Repetitive Coupling Efficiency | > 99% | Kaiser Test |

| Overall Yield (Fluoride Cleavage) | 20 - 40% | [1] |

| Overall Yield (Acidic Cleavage) | 30 - 50% | [1] |

| Crude Product Purity (HPLC) | 70 - 90% | HPLC Analysis |

Visualizations

Caption: General workflow for solid-phase synthesis using a cleavable silyl ether linker.

Caption: Cleavage pathways for the TBDMS ether linker in solid-phase synthesis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Bifunctional Molecules Using (6-Bromohexyloxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of therapeutic innovation, offering the ability to hijack cellular machinery to target and degrade disease-causing proteins.[1][2] The design and synthesis of these molecules are critically dependent on the linker that connects the two active moieties. (6-Bromohexyloxy)-tert-butyldimethylsilane is a versatile bifunctional linker precursor, featuring a reactive alkyl bromide for initial conjugation and a protected hydroxyl group (as a tert-butyldimethylsilyl ether) that can be deprotected for subsequent attachment of a second molecule. This application note provides a detailed, step-by-step protocol for the synthesis of a representative bifunctional molecule using this linker, from initial conjugation to final product formation.

Synthesis Overview

The synthesis is a three-step process:

-

Williamson Ether Synthesis: A nucleophilic substitution reaction to couple a phenolic moiety to the alkyl bromide end of the linker.

-

Deprotection: Removal of the tert-butyldimethylsilyl (TBS) protecting group to reveal a primary alcohol.

-

Final Conjugation: Activation of the terminal hydroxyl group followed by coupling with an amine-containing molecule to form the final bifunctional product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative bifunctional molecule, linking 4-hydroxybenzamide to 4-chloroaniline.

| Step | Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |

| 1 | tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane | 381.60 | 85-95 | >95 |

| 2 | 4-(6-Hydroxyhexyloxy)benzamide | 253.31 | 90-98 | >97 |

| 3 | N-(4-Chlorophenyl)-4-(6-hydroxyhexyloxy)benzamide | 363.85 | 70-85 | >98 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane (Williamson Ether Synthesis)